6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

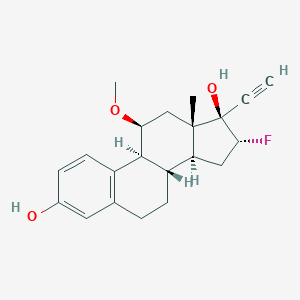

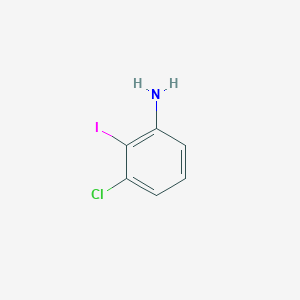

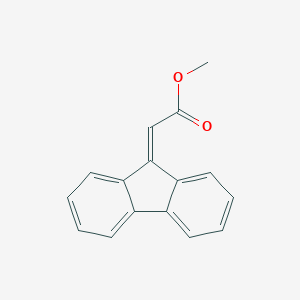

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one, also known as 2-chloro-N-methyl-6-phenylcyclohexylamine, is a synthetic organic compound with a wide range of uses in scientific research. It is a cyclic amine, an aromatic compound with an amine group attached to the ring structure. The compound has a molecular formula of C13H15ClN and a molecular weight of 218.7 g/mol. It has a melting point of 79-81°C and a boiling point of 170-172°C. 2-chloro-N-methyl-6-phenylcyclohexylamine is a white to off-white solid with a pungent odor.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis of 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and finally to the target compound. The key steps in the synthesis pathway include the preparation of 2-cyclohexen-1-one, followed by the introduction of the 2-chlorophenyl and methylamino groups, and finally the formation of the cyclohexenone ring.

Starting Materials

Cyclohexanone, Bromine, Sodium hydroxide, 2-Chlorophenyl magnesium bromide, Methylamine hydrochloride, Sodium borohydride, Acetic acid

Reaction

Step 1: Bromination of cyclohexanone using bromine and sodium hydroxide to yield 2-bromocyclohexanone, Step 2: Grignard reaction of 2-chlorophenyl magnesium bromide with 2-bromocyclohexanone to yield 6-(2-chlorophenyl)-2-cyclohexen-1-one, Step 3: Reductive amination of 6-(2-chlorophenyl)-2-cyclohexen-1-one with methylamine hydrochloride and sodium borohydride to yield 6-(2-chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one, Step 4: Cyclization of 6-(2-chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one with acetic acid to yield the final product

Mécanisme D'action

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine acts as a substrate for the enzyme monoamine oxidase (MAO). MAO is an enzyme found in the brain that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. When 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine is taken orally, it is metabolized by MAO and converted into its active metabolite, 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine-N-oxide. This metabolite then binds to the MAO enzyme and inhibits its activity, leading to an increase in the levels of neurotransmitters in the brain.

Effets Biochimiques Et Physiologiques

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have anticonvulsant, antihypertensive, and analgesic effects. Additionally, it has been shown to have neuroprotective and neuroregenerative effects in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it a convenient reagent for organic synthesis. However, it is important to note that 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine is a highly potent compound and should be handled with care. It is also important to note that it is a respiratory irritant and can cause skin and eye irritation.

Orientations Futures

The future directions for 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine include further research into its effects on the brain and its potential therapeutic applications. Additionally, further research into its mechanism of action and its potential interactions with other drugs is needed. Additionally, further research into its potential use as a reagent in organic synthesis is needed. Furthermore, research into its potential toxicity and its potential interactions with other compounds is needed. Finally, further research into its potential uses in other fields, such as agriculture and medicine, is needed.

Applications De Recherche Scientifique

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds such as drugs, agrochemicals, and dyes. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and antihypertensives.

Propriétés

IUPAC Name |

6-(2-chlorophenyl)-6-(methylamino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14/h2-4,6-8,15H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCYPPLSMIAAHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCC=CC1=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)

![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)